molecular formula C10H10O3 B8650727 4-Hydroxy-alpha-methylcinnamic acid

4-Hydroxy-alpha-methylcinnamic acid

Cat. No. B8650727
M. Wt: 178.18 g/mol
InChI Key: YNMMLKQHOGURNL-UHFFFAOYSA-N
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Patent
US04999378

Procedure details

A mixture of 4-hydroxybenzaldehyde (60 g), sodium propionate (104 g) and propionic anhydride (190 ml) was stirred at 135°-140° C. for 40 hours. After the mixture was allowed to cool, water (600 ml) was added thereto, and stirred under ice cooling for 2-3 hours. The precipitate was collected by filtration, and washed well with water. Sodium hydroxide (60 g) was completely dissolved in water (800 ml) with stirring under ice cooling, and thereto was added the above-mentioned precipitate, and the mixture was stirred at the same temperature for 30 minutes. The insoluble materials were filtered off, and the filtrate was acidified with 5N hydrochloric acid under ice cooling. The resulting precipitate was collected by filtration, washed well with water to give 4-hydroxy-α-methylcinnamic acid (66 g). mp. 204°-205° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([O-:14])(=[O:13])[CH2:11][CH3:12].[Na+].C(OC(=O)CC)(=O)CC>O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:11]([CH3:12])[C:10]([OH:14])=[O:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
104 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Name
Quantity
190 mL
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 135°-140° C. for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
stirred under ice cooling for 2-3 hours
Duration
2.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed well with water
DISSOLUTION
Type
DISSOLUTION
Details
Sodium hydroxide (60 g) was completely dissolved in water (800 ml)
STIRRING
Type
STIRRING
Details
with stirring under ice cooling
ADDITION
Type
ADDITION
Details
was added the above-mentioned precipitate
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The insoluble materials were filtered off
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed well with water

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
OC1=CC=C(C=C(C(=O)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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